molecular formula C9H7IO3 B3394107 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 847949-05-7

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3394107
CAS No.: 847949-05-7
M. Wt: 290.05 g/mol
InChI Key: QCXJHQPDRKWMEZ-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid (molecular formula: C₉H₇IO₃; molar mass: 290.05 g/mol) is a halogenated derivative of 2,3-dihydrobenzofuran-2-carboxylic acid, characterized by an iodine substituent at the 5-position of the benzofuran ring . The compound is studied for its role as a constrained analogue of fibric acids, with applications in nuclear receptor modulation (e.g., PPAR agonists) and anticancer activity via NF-κB inhibition . Its rigid dihydrobenzofuran scaffold improves binding affinity compared to linear fibric acid derivatives, while the iodine atom influences lipophilicity and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJHQPDRKWMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the iodination of 2,3-dihydrobenzofuran-2-carboxylic acid. One common method includes the use of benzyltrimethylammonium dichloroiodate as the iodinating agent in the presence of anhydrous zinc chloride in glacial acetic acid at room temperature. The reaction mixture is allowed to react overnight, followed by extraction with dichloromethane, drying, and concentration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or other substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid has been investigated for its potential biological activities, particularly as a cannabinoid receptor 2 (CB2) agonist. This receptor is implicated in various physiological processes, including pain modulation and inflammation. Studies have shown that benzofuran derivatives can exhibit potent analgesic effects in models of neuropathic pain without affecting locomotor behavior, indicating their potential as therapeutic agents for pain management .

Synthesis and Derivatives
The synthesis of this compound typically involves iodination reactions under controlled conditions. This compound serves as a precursor for the development of various derivatives that may enhance biological activity or selectivity towards specific targets .

Organic Synthesis

Reactivity and Functionalization
The presence of the iodine atom in this compound makes it a valuable building block for further chemical modifications. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that can tailor its properties for specific applications in organic synthesis .

Diversity-Oriented Synthesis
Recent advancements in synthetic methodologies have enabled the generation of libraries based on benzofuran scaffolds, including those derived from this compound. These libraries are essential for high-throughput screening in drug discovery processes .

Case Studies and Research Findings

Study Focus Findings
Study on CB2 Agonists Evaluated the analgesic effects of benzofuran derivativesIdentified this compound as a potent CB2 agonist with efficacy in neuropathic pain models.
Synthesis Techniques Developed new synthetic routes for benzofuran derivativesHighlighted the utility of this compound in creating diverse chemical libraries.
Pharmacological Profile Investigated uricosuric and diuretic propertiesDemonstrated that derivatives of benzofuran can effectively manage conditions related to fluid retention and electrolyte balance.

Mechanism of Action

The mechanism of action of 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The iodine atom and carboxylic acid group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 2,3-dihydrobenzofuran-2-carboxylic acids, which are structurally constrained to mimic fibric acids. Key structural analogues include:

Compound Name Substituent Molecular Weight (g/mol) Core Structure Key Applications
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid Iodo (C5) 290.05 Dihydrobenzofuran Anticancer, PPAR agonism
2,3-Dihydrobenzofuran-2-carboxylic acid None 178.15 Dihydrobenzofuran PPAR agonism (nanomolar range)
GW76478 Ureido ~400 (estimated) Phenylpropanoic acid PPARα agonist (nanomolar)
LY518674 Fibrate ~300 (estimated) Isobutyric acid PPARα/γ agonist (micromolar)

Key Observations :

  • The dihydrobenzofuran core provides conformational rigidity, improving PPAR binding affinity over flexible fibrates like LY518674 .
Physicochemical Properties
  • Lipophilicity : The iodine atom increases logP compared to chloro or bromo analogues, impacting solubility and bioavailability.
  • Metabolic Stability : The dihydrobenzofuran ring reduces oxidative metabolism, enhancing half-life relative to linear fibric acids .

Biological Activity

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C9_9H7_7IO3_3 and a molecular weight of approximately 290.05 g/mol. The compound features a benzofuran ring system with an iodine atom at the fifth position and a carboxylic acid group at the second position, which enhances its reactivity and biological activity compared to structurally similar compounds .

Anticancer Activity

Research indicates that this compound exhibits significant growth inhibitory activity against various cancer cell lines. A comparative study on related benzofuran derivatives revealed promising results:

Cancer Cell Line Inhibition Rate (%) at 10 μM
Leukemia (K-562)56.84
Non-small Cell Lung Cancer (NCI-H460)80.92
Colon Cancer (HCT-116)72.14
CNS Cancer (U251)73.94
Melanoma (MDA-MB-435)50.64
Ovarian Cancer (OVCAR-4)56.45

These findings suggest that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival .

The mechanisms underlying the anticancer activity of this compound are thought to involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate inflammatory pathways that are often dysregulated in cancer.
  • Interference with Cell Cycle Progression : Similar benzofuran derivatives have shown potential as topoisomerase inhibitors, which are critical for DNA replication and repair processes.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Benzofuran derivatives are known to be effective against various bacterial strains, particularly when halogen or hydroxyl groups are present in their structure .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study highlighted that derivatives similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Testing : In vitro studies have shown that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively. For instance, compounds with halogen substitutions displayed enhanced antibacterial properties compared to their unsubstituted counterparts .

Q & A

Q. How can researchers leverage public databases (e.g., PubChem, DSSTox) to validate experimental findings?

  • Methodological Answer :
  • Cross-reference physicochemical properties (e.g., Canonical SMILES: C1C(OC2=C1C=CC(=C2)I)C(=O)O) and toxicity predictions from DSSTox.
  • Use PubChem BioActivity data to compare reported bioactivity profiles and identify gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

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